molecular formula C35H72 B14291972 10-Methyltetratriacontane CAS No. 121691-06-3

10-Methyltetratriacontane

Cat. No.: B14291972
CAS No.: 121691-06-3
M. Wt: 492.9 g/mol
InChI Key: RKSGMWKXZRQRBU-UHFFFAOYSA-N
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Description

10-Methyltetratriacontane is a branched alkane with the molecular formula C₃₅H₇₂, consisting of a 34-carbon backbone (tetratriacontane) with a methyl group (-CH₃) attached at the 10th carbon position. Its molecular weight is 504.010 g/mol, and it has the CAS registry number 59-977-3 . This compound belongs to a class of long-chain hydrocarbons with applications in industrial lubricants, surfactants, and reference standards for chromatographic analysis.

Properties

CAS No.

121691-06-3

Molecular Formula

C35H72

Molecular Weight

492.9 g/mol

IUPAC Name

10-methyltetratriacontane

InChI

InChI=1S/C35H72/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-35(3)33-31-29-27-11-9-7-5-2/h35H,4-34H2,1-3H3

InChI Key

RKSGMWKXZRQRBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyltetratriacontane typically involves the alkylation of tetratriacontane with a methylating agent. One common method is the Friedel-Crafts alkylation , where tetratriacontane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or cracking of larger hydrocarbons followed by selective methylation. These processes are carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).

Common Reagents and Conditions

    Oxidation: Requires an oxidizing agent such as oxygen or potassium permanganate.

    Substitution: Halogenation reactions typically use halogens (chlorine, bromine) and may require UV light or heat to initiate the reaction.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Substitution: Halogenated alkanes (e.g., 10-chlorotetratriacontane).

Scientific Research Applications

10-Methyltetratriacontane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.

    Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and as a component in specialty waxes.

Mechanism of Action

The mechanism of action of 10-Methyltetratriacontane is primarily related to its hydrophobic interactions . In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. In industrial applications, its long hydrocarbon chain provides lubricating properties and thermal stability .

Comparison with Similar Compounds

Structural Isomers and Homologs

10-Methyltetratriacontane is part of a broader family of methyl-branched alkanes. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Branching Position(s)
This compound C₃₅H₇₂ 504.010 59-977-3 10
13-Methyltetratriacontane C₃₅H₇₂ 504.010 34-927-5 13
8-Methyltetratriacontane C₃₅H₇₂ 504.010 75-940-5 8
3,7,11,15-Tetramethylhentriacontane C₃₅H₇₂ 504.010 75-937-9 3, 7, 11, 15
11,23-Dimethyltritriacontane C₃₅H₇₂ 504.010 66-808-2 11, 23
n-Tetratriacontane (linear) C₃₄H₇₀ 478.980 Not provided None

Key Observations :

  • Branching Effects : The position and number of methyl groups significantly influence physical properties. For example, this compound has a lower melting point compared to linear n-tetratriacontane due to reduced molecular symmetry .
  • Multi-Branching : Compounds like 3,7,11,15-Tetramethylhentriacontane exhibit even lower melting points and higher solubility in organic solvents due to increased branching .

Physical and Chemical Properties

  • Melting Point : Branching reduces intermolecular van der Waals forces, leading to lower melting points. For example:
    • This compound: Estimated ~50–60°C (based on analogs).
    • n-Tetratriacontane: ~75–80°C .
  • Solubility: Branched derivatives show enhanced solubility in nonpolar solvents (e.g., hexane, chloroform) compared to linear chains.
  • Stability : All compounds are stable under inert conditions but incompatible with strong oxidizers (e.g., nitric acid) .

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